4-(2-Ethylmorpholino)quinazolin-6-amine
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Overview
Description
4-(2-Ethylmorpholino)quinazolin-6-amine is a quinazoline derivative, a class of heterocyclic compounds known for their wide range of biological and pharmacological properties.
Mechanism of Action
Target of Action
4-(2-Ethylmorpholino)quinazolin-6-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial activity . The primary targets of this compound appear to be the biofilm formation and virulence factors in Pseudomonas aeruginosa . It’s also suggested that quinazolinone derivatives could be potential Werner (WRN) helicase inhibitors , which are involved in DNA repair and replication, thus playing a role in cancer cell proliferation .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . In terms of its anticancer activity, it’s suggested that the compound may inhibit WRN helicase, thereby affecting DNA repair and replication .
Biochemical Pathways
The affected pathways primarily involve the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, the compound disrupts the formation of biofilms, a key factor in the bacteria’s pathogenicity and resistance to antibiotics . In terms of its anticancer activity, the compound may affect the DNA damage response pathway by inhibiting WRN helicase .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and resistance to antibiotics . It also impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential . In terms of its anticancer activity, the compound may inhibit the proliferation of cancer cells by affecting DNA repair and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylmorpholino)quinazolin-6-amine typically involves the use of transition metal-catalyzed reactions. One common method includes the CuI-catalyzed reaction under microwave irradiation, which has been demonstrated to be efficient for the synthesis of similar quinazoline derivatives . The reaction conditions often involve the use of 2-(2-bromophenyl)benzimidazoles or 2-(2-bromovinyl)benzimidazoles with cyanamide .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often employ large-scale transition metal-catalyzed reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylmorpholino)quinazolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Scientific Research Applications
4-(2-Ethylmorpholino)quinazolin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Ethylmorpholino)quinazolin-6-amine include:
- 2-phenylquinazolin-4-amine
- 4-methyl-2-phenylquinazoline
- 2-phenyl-4-styrylquinazoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylmorpholino group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
4-(2-ethylmorpholin-4-yl)quinazolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHPIWIGORPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492862-09-5 |
Source
|
Record name | 4-(2-ethylmorpholino)quinazolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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